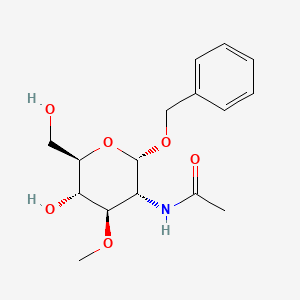

2-Acetamido-2-desoxi-3-O-metil-α-D-glucopiranósido de bencilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside is a compound widely used in the biomedical industry. It is utilized in the development of drugs and research for various diseases due to its unique structure, which serves as a crucial component in pharmaceutical research for targeting specific pathways and interactions related to compound delivery, glycosylation processes, and cell signaling.

Aplicaciones Científicas De Investigación

Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside is extensively used in scientific research, particularly in:

Chemistry: It is used as a reagent in glycosylation reactions and carbohydrate chemistry.

Biology: The compound is utilized in studies involving cell signaling and glycosylation processes.

Medicine: It plays a role in drug development, particularly in targeting specific pathways for disease treatment.

Industry: The compound is used in the production of various pharmaceuticals and biochemical assays.

Mecanismo De Acción

Target of Action

The primary target of Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside, also known as N-[(2S,3R,4R,5S,6R)-5-Hydroxy-6-(hydroxymethyl)-4-methoxy-2-phenylmethoxyoxan-3-yl]acetamide, is the glycosyltransferase enzyme . This enzyme plays a crucial role in the incorporation of glucosamine into O-glycans, which are essential components of various glycoproteins and proteoglycans .

Mode of Action

This compound acts as an inhibitor of glycosyltransferase . It interferes with the enzyme’s ability to incorporate glucosamine into O-glycans . This disruption can lead to changes in the structure and function of glycoproteins and proteoglycans, affecting various cellular processes .

Biochemical Pathways

The inhibition of glycosyltransferase affects the O-glycosylation pathway . This pathway is responsible for the addition of sugar moieties to proteins, altering their structure and function. Disruption of this pathway can have downstream effects on cell signaling, protein stability, and cellular interactions .

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed and distributed in the body

Result of Action

The inhibition of glycosyltransferase by this compound can suppress mucin biosynthesis and inhibit the expression of MUC1, a mucin protein, in certain cancer cell lines such as the breast cancer cell line MDF-7 . This can potentially affect the growth and survival of these cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside typically involves the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the glycosylation process.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality. The production process involves large-scale synthesis with stringent control over reaction conditions to achieve the desired product.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction can revert these to alcohols.

Comparación Con Compuestos Similares

Similar Compounds

Benzyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-glucopyranoside: Used in glycobiology research.

Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside: Known for its role in inhibiting glycosylation.

Uniqueness

Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside stands out due to its specific structure, which allows for targeted interactions in pharmaceutical research. Its ability to facilitate glycosylation processes makes it a valuable tool in both basic and applied sciences.

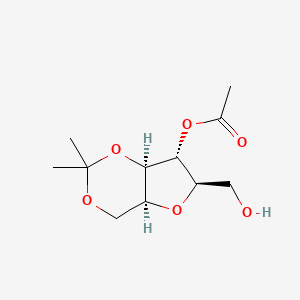

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-methoxy-2-phenylmethoxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6/c1-10(19)17-13-15(21-2)14(20)12(8-18)23-16(13)22-9-11-6-4-3-5-7-11/h3-7,12-16,18,20H,8-9H2,1-2H3,(H,17,19)/t12-,13-,14-,15-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYQHQHAWKRHIV-QCODTGAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside serves as a protected building block in the multi-step synthesis of N-acetyl-3-O-methyllactosamine []. The benzyl group acts as a protecting group for the anomeric carbon, while strategic manipulation of other protecting groups on the sugar ring allows for the specific glycosidic linkage formation required for N-acetyl-3-O-methyllactosamine.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139763.png)

![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)